molecular formula C17H18O B14286942 2-(Benzyloxy)-1-methyl-3-(prop-2-en-1-yl)benzene CAS No. 122030-12-0

2-(Benzyloxy)-1-methyl-3-(prop-2-en-1-yl)benzene

Cat. No.: B14286942
CAS No.: 122030-12-0
M. Wt: 238.32 g/mol
InChI Key: SUJMRCJGCXDRSA-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-methyl-3-(prop-2-en-1-yl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, methyl, and prop-2-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1-methyl-3-(prop-2-en-1-yl)benzene typically involves multi-step organic reactions. One common method is the enantioselective catalytic aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-(prop-2-en-1-yl)aniline in the presence of a chiral catalyst like pseudoephedrine . This reaction is carried out in an aqueous medium and results in high yields of optically pure products.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-1-methyl-3-(prop-2-en-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyloxy ketones, while reduction can produce benzyloxy alcohols.

Scientific Research Applications

2-(Benzyloxy)-1-methyl-3-(prop-2-en-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-methyl-3-(prop-2-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

  • 1-(Benzyloxy)-2-methoxy-3-(prop-2-en-1-yl)benzene
  • 1,2-Dimethoxy-4-(prop-1-enyl)benzene
  • 1-Methoxy-4-methylbenzene

Comparison: Compared to these similar compounds, 2-(Benzyloxy)-1-methyl-3-(prop-2-en-1-yl)benzene is unique due to its specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

122030-12-0

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

1-methyl-2-phenylmethoxy-3-prop-2-enylbenzene

InChI

InChI=1S/C17H18O/c1-3-8-16-12-7-9-14(2)17(16)18-13-15-10-5-4-6-11-15/h3-7,9-12H,1,8,13H2,2H3

InChI Key

SUJMRCJGCXDRSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC=C)OCC2=CC=CC=C2

Origin of Product

United States

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